molecular formula C9H15N2O3P B8447856 2-Amino-5-(diethoxyphosphinyl)pyridine

2-Amino-5-(diethoxyphosphinyl)pyridine

Cat. No. B8447856
M. Wt: 230.20 g/mol
InChI Key: OWNRFWZLOZLEHF-UHFFFAOYSA-N
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Patent
US07977367B2

Procedure details

A mixture of 2-amino-5-bromopyridine (5 g, 0.029 mol; Aldrich Chemical Company, Inc., Milwaukee, Wis.), diethyl phosphate (5.02 g, 0.036 mol), triethylamine (4.4 g, 0.043 mol), Pd(OAc)2 (0.78 g, 3.4 mmol), triphenylphosphine (2.28 g, 8.7 mmol) in ethanol (100 mL) was refluxed for 14 hours under nitrogen. TLC (Petroleum ether/ethyl acetate=1:1) indicated that the reaction was complete. The resulting mixture was filtered, and the filtrate was concentrated in vacuo, the residue was purified by prep. HPLC to afford (I-25a) (4.3 g, 64.4%) as a white solid; m/z 231.3 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
catalyst
Reaction Step One
[Compound]
Name
Petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][N:3]=1.[P:9]([O-])([O:14][CH2:15][CH3:16])([O:11][CH2:12][CH3:13])=[O:10].C(N(CC)CC)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[NH2:1][C:2]1[N:3]=[CH:4][C:5]([P:9](=[O:10])([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13])=[CH:6][CH:7]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Name
Quantity
5.02 g
Type
reactant
Smiles
P(=O)(OCC)(OCC)[O-]
Name
Quantity
4.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.28 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.78 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 14 hours under nitrogen
Duration
14 h
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by prep
CUSTOM
Type
CUSTOM
Details
HPLC to afford (I-25a) (4.3 g, 64.4%) as a white solid

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=N1)P(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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